p-Ethylphenol-d9
CAS No.:
Cat. No.: VC17990982
Molecular Formula: C8H10O
Molecular Weight: 131.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H10O |
|---|---|
| Molecular Weight | 131.22 g/mol |
| IUPAC Name | 2,3,5,6-tetradeuterio-4-(1,1,2,2,2-pentadeuterioethyl)phenol |
| Standard InChI | InChI=1S/C8H10O/c1-2-7-3-5-8(9)6-4-7/h3-6,9H,2H2,1H3/i1D3,2D2,3D,4D,5D,6D |
| Standard InChI Key | HXDOZKJGKXYMEW-SBPQMTJLSA-N |
| Isomeric SMILES | [2H]C1=C(C(=C(C(=C1C([2H])([2H])C([2H])([2H])[2H])[2H])[2H])O)[2H] |
| Canonical SMILES | CCC1=CC=C(C=C1)O |
Introduction
Structural and Molecular Characteristics of p-Ethylphenol-d9
p-Ethylphenol-d9 (C₈H₁₀₋₉D₉O) retains the core structure of 4-ethylphenol, featuring a phenol ring substituted with an ethyl group at the para position. The nine deuterium atoms are strategically positioned to maintain isotopic stability, typically replacing hydrogens on the ethyl group (-CH₂CH₃ → -CD₂CD₃) and the phenolic ring .
Molecular Formula and Weight
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Non-deuterated form: C₈H₁₀O, molecular weight 122.16 g/mol .
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Deuterated form: C₈HD₉O, molecular weight 131.16 g/mol (calculated by replacing nine hydrogens with deuteriums, each adding 1 atomic mass unit).
Synthesis and Manufacturing Pathways
The synthesis of p-ethylphenol-d9 builds on established methods for 4-ethylphenol production, with modifications to incorporate deuterium.
Catalytic Ethylation of Phenol
The non-deuterated 4-ethylphenol is industrially produced via vapor-phase ethylation of phenol using ethylene or ethanol over zeolite catalysts like ZSM-5 . For the deuterated variant, deuterated ethylating agents (e.g., D₃C-CD₂OH) or deuterium-enriched reaction environments are employed. Key steps include:
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Deuterium Incorporation: Ethanol-d6 (C₂D₅OD) reacts with phenol in the presence of ZSM-5 catalysts modified with magnesium or phosphorus to enhance para selectivity .
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Distillation and Purification: The crude product undergoes fractional distillation to isolate p-ethylphenol-d9, followed by recrystallization to achieve ≥99% purity .
Challenges in Deuterated Synthesis
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Isotopic Scrambling: High-temperature reactions risk deuterium loss, necessitating controlled conditions .
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Catalyst Deactivation: Zeolite catalysts require periodic regeneration to maintain activity in deuterium-rich environments .
Physicochemical Properties
The isotopic substitution in p-ethylphenol-d9 slightly alters its physical properties compared to the protiated form:
The increased molecular weight and stronger carbon-deuterium bonds elevate boiling points and reduce vapor pressure marginally .
Applications in Research and Industry
Analytical Chemistry
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Mass Spectrometry: Used as an internal standard for quantifying 4-ethylphenol in food and environmental samples. Deuterated analogs minimize matrix effects, improving accuracy .
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NMR Spectroscopy: The distinct chemical shift of deuterium aids in tracking phenolic metabolites in biological systems .
Pharmaceutical Development
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Drug Metabolism Studies: p-Ethylphenol-d9 traces the pharmacokinetics of phenolic drugs, leveraging deuterium’s stability to monitor absorption and excretion .
Food and Flavor Science
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Authenticity Testing: Detects adulteration in alcoholic beverages (e.g., wine, whisky) by comparing deuterium/hydrogen ratios in ethylphenol isomers .
Future Directions and Research Gaps
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Synthetic Optimization: Developing low-cost deuterium incorporation methods to scale production.
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Environmental Impact Studies: Assessing long-term stability and ecological effects of deuterated phenols.
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